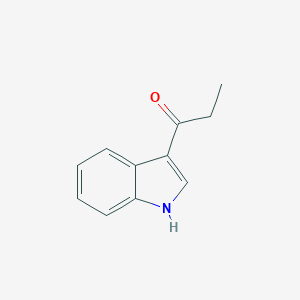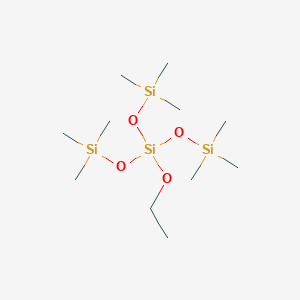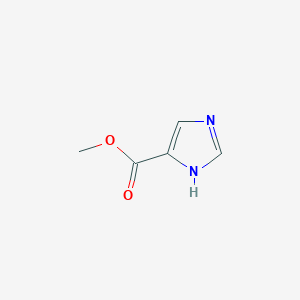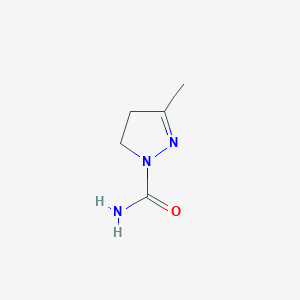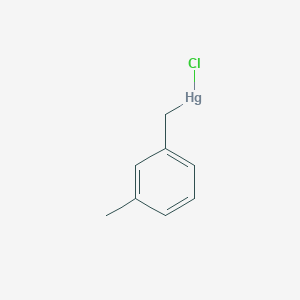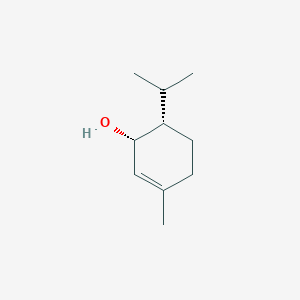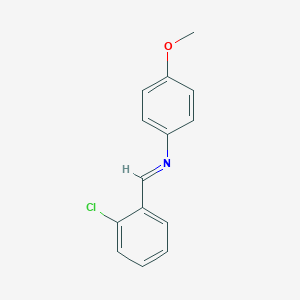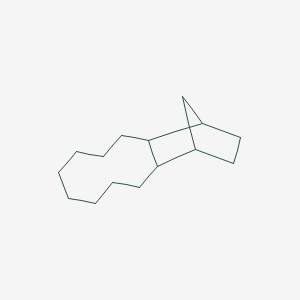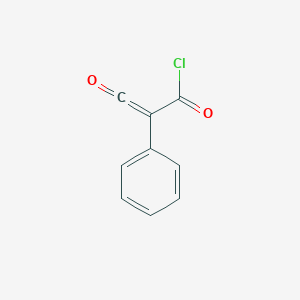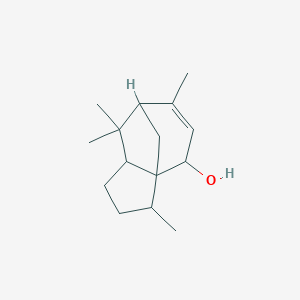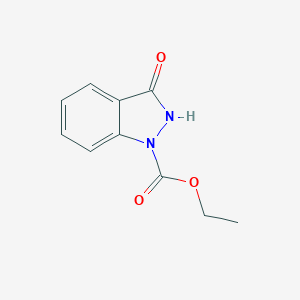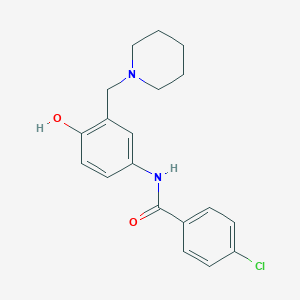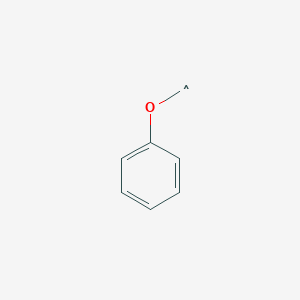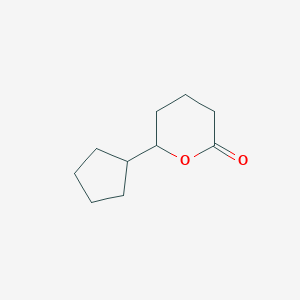
6-Cyclopentyltetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyltetrahydro-2H-pyran-2-one, also known as CPTP, is a cyclic ketone that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential applications in various scientific fields. In neuroscience, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of synaptic plasticity and memory formation. This inhibition has been linked to improvements in memory and cognitive function in animal models.
In pharmacology, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Mecanismo De Acción
6-Cyclopentyltetrahydro-2H-pyran-2-one is thought to exert its effects through the inhibition of various enzymes and proteins. One of the primary targets of 6-Cyclopentyltetrahydro-2H-pyran-2-one is PP2A, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PP2A by 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to result in the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to have various biochemical and physiological effects. In animal models, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to improve memory and cognitive function, reduce inflammation, and inhibit the growth of cancer cells. 6-Cyclopentyltetrahydro-2H-pyran-2-one has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Cyclopentyltetrahydro-2H-pyran-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promise in various scientific fields. However, there are also limitations to its use. 6-Cyclopentyltetrahydro-2H-pyran-2-one is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, 6-Cyclopentyltetrahydro-2H-pyran-2-one may have off-target effects that need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 6-Cyclopentyltetrahydro-2H-pyran-2-one. One area of research is the development of 6-Cyclopentyltetrahydro-2H-pyran-2-one as a therapeutic agent for various diseases. Another area of research is the exploration of the mechanisms of action of 6-Cyclopentyltetrahydro-2H-pyran-2-one, including its effects on various signaling pathways and cellular processes. Additionally, more research is needed to fully understand the potential applications of 6-Cyclopentyltetrahydro-2H-pyran-2-one in various scientific fields, including neuroscience, pharmacology, and biochemistry.
Conclusion:
In conclusion, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising compound that has shown potential in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising candidate for drug development and further research.
Métodos De Síntesis
6-Cyclopentyltetrahydro-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of cyclopentanone with various reagents. One common method involves the reaction of cyclopentanone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate. This reaction yields 6-cyclopentyl-2,3-dicyano-5,6-dihydro-1,4-benzoquinone, which can be further reduced to 6-Cyclopentyltetrahydro-2H-pyran-2-one using a reducing agent such as sodium borohydride.
Propiedades
Número CAS |
16429-17-7 |
|---|---|
Nombre del producto |
6-Cyclopentyltetrahydro-2H-pyran-2-one |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
6-cyclopentyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2 |
Clave InChI |
FBDVAVKHDCUJEK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
SMILES canónico |
C1CCC(C1)C2CCCC(=O)O2 |
Otros números CAS |
16429-17-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



